molecular formula C9H13NO2 B3039402 4-ethoxy-2,3-dimethylpyridine N-oxide CAS No. 1034065-92-3

4-ethoxy-2,3-dimethylpyridine N-oxide

Cat. No.: B3039402
CAS No.: 1034065-92-3
M. Wt: 167.2 g/mol
InChI Key: PJNWFOFDMHWRFO-UHFFFAOYSA-N
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Description

4-ethoxy-2,3-dimethylpyridine N-oxide is a chemical compound with the molecular formula C9H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethoxy group at the 4-position and two methyl groups at the 2- and 3-positions of the pyridine ring, along with an N-oxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-ethoxy-2,3-dimethylpyridine N-oxide involves the reaction of 2,3-dimethyl-4-chloropyridine N-oxide with ethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a sealed tube at elevated temperatures (around 120°C) for 12 hours . Another method involves the use of sodium hydride in dimethyl sulfoxide as a base, followed by the addition of ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2,3-dimethylpyridine N-oxide can undergo various chemical reactions, including:

    Oxidation: The N-oxide functional group can participate in oxidation reactions.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Products may include various oxidized derivatives of the pyridine ring.

    Reduction: The major product is 2,3-dimethyl-4-ethoxypyridine.

    Substitution: Depending on the substituent introduced, various substituted pyridine derivatives can be formed.

Scientific Research Applications

4-ethoxy-2,3-dimethylpyridine N-oxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-2,3-dimethylpyridine N-oxide is not well-documented. as an N-oxide, it is likely to interact with molecular targets through oxidation-reduction reactions. The N-oxide functional group can participate in electron transfer processes, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethylpyridine N-oxide
  • 4-methoxy-2,3-dimethylpyridine N-oxide
  • 4-ethoxy-3,5-dimethylpyridine N-oxide

Uniqueness

4-ethoxy-2,3-dimethylpyridine N-oxide is unique due to the specific positioning of the ethoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physicochemical properties and biological effects, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-ethoxy-2,3-dimethyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-12-9-5-6-10(11)8(3)7(9)2/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNWFOFDMHWRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=[N+](C=C1)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution prepared by diluting 8.6 g (2.0 eq.) of 60% sodium hydride with 200 mL of dimethylsulfoxide, 9.9 g (2.0 eq.) of anhydrous ethanol was added, and the mixture was allowed to react for one hour at 60° C. The reaction liquid was cooled to 30° C., and then a liquid containing 17.0 g of 4-chlor-2,3-dimethylpyridine-1-oxide dissolved in dimethylsulfoxide (70 mL) was added dropwise. The mixture was allowed to react for 2 hours at 40 to 50° C., and then was left to stand overnight at room temperature. 16 mL of water was added to the reaction liquid, and the mixture was concentrated, to obtain a residue in the form of a black paste. Subsequently, the residue was dissolved in 500 mL of water, and then the aqueous solution was extracted three times with 670 mL of chloroform. The extract was dried over anhydrous magnesium sulfate, and then was concentrated to dryness under reduced pressure. The obtained residue was purified on a silica gel column, to obtain 22.9 g of 4-ethoxy-2,3-dimethylpyridine-1-oxide.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
16 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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